Sodium aluminosilicate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

INSOL IN WATER, ALCOHOL, ORGANIC SOLVENTS; PARTIALLY SOL IN STRONG ACIDS & IN ALKALI HYDROXIDES @ 80-100 °C

Synonyms

Canonical SMILES

Material Science

- Glass development: Sodium aluminosilicate is a crucial component in the production of specific glasses. Research explores how its composition impacts the structure and properties of glasses, including those used for high-durability applications like Gorilla Glass []. Techniques like molecular dynamics simulations help scientists understand how the ratio of aluminum to sodium influences the glass structure at an atomic level [].

Catalysis

- Zeolites: Sodium aluminosilicate shares structural similarities with zeolites, a class of highly porous materials with applications in catalysis. Research explores how modifying the structure of sodium aluminosilicate can influence its ability to absorb and hold specific molecules, potentially leading to the development of new catalysts [].

Environmental Science

- Leaching behavior: Understanding how sodium aluminosilicate leaches (releases) its components into the environment is crucial for assessing its potential impact. Research studies use techniques like molecular dynamics simulations to model the leaching process and predict the stability of the material under various conditions [].

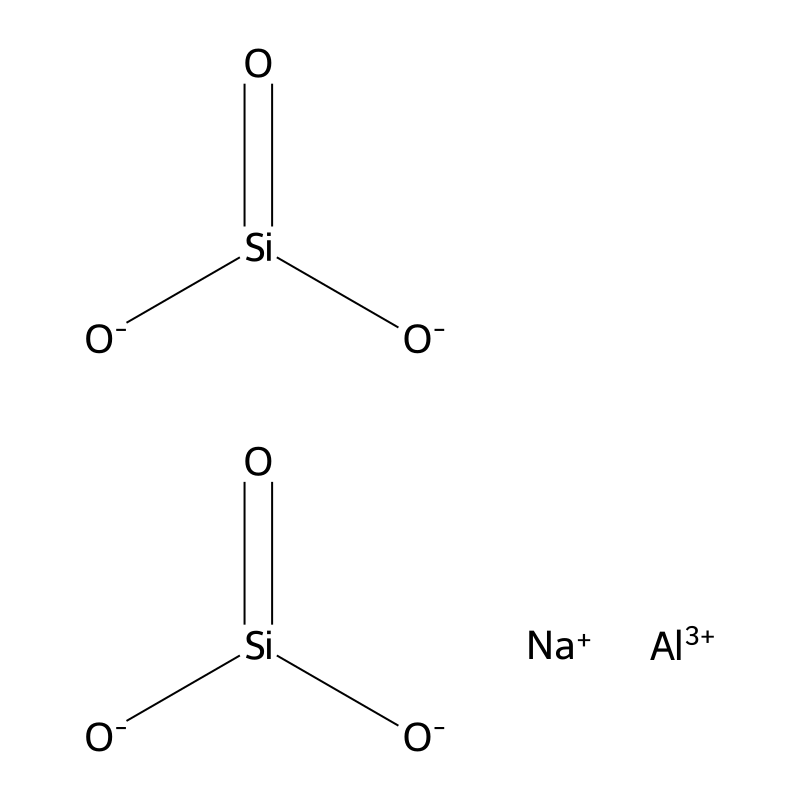

Sodium aluminosilicate is a compound composed of sodium, aluminum, silicon, and oxygen, often found in both natural and synthetic forms. It is characterized as a fine white powder or amorphous solid. The chemical formula can vary, but a common representation is or . Sodium aluminosilicate is known for its low solubility in water and is often utilized as an anticaking agent in food products, designated as food additive E 554 .

In terms of biological activity, sodium aluminosilicate is considered to have low toxicity and is classified as a local irritant. It has been approved for use in food products by regulatory agencies due to its safety profile . Its role in medicinal applications includes serving as a molecular sieve to maintain the dryness of contents in pharmaceutical containers .

Sodium aluminosilicate can be synthesized through various methods:

- Chemical Precipitation: This involves mixing sodium silicate with aluminum salts in an aqueous medium. The resulting mixture undergoes precipitation to form sodium aluminosilicate .

- Co-precipitation: This method allows for the synthesis of sodium aluminosilicate hydrate gels by controlling the stoichiometry of reactants during the precipitation process .

- Geopolymerization: In this process, aluminosilicate precursors like fly ash are activated with alkaline solutions to produce sodium aluminosilicate hydrate gels .

Sodium aluminosilicate has diverse applications across various industries:

- Food Industry: Used as an anticaking agent (E 554) to improve the flow properties of powdered foods.

- Construction Materials: Employed in the production of geopolymers and as a binder in concrete formulations .

- Pharmaceuticals: Acts as a desiccant and stabilizer for moisture-sensitive products.

- Cosmetics and Personal Care: Utilized for its thickening and stabilizing properties in various formulations .

Research has shown that sodium aluminosilicate interacts with water and other compounds at the molecular level. Studies using molecular dynamics simulations have explored its interfacial reactions, revealing insights into how its composition affects reactivity and stability in aqueous environments . These investigations are crucial for understanding its behavior in applications such as waste management and environmental remediation.

Sodium aluminosilicate shares similarities with several other compounds, particularly within the category of aluminosilicates. Here are some notable comparisons:

| Compound | Composition | Unique Features |

|---|---|---|

| Zeolites | Variable (e.g., ) | Three-dimensional frameworks with uniform pore sizes; used extensively as catalysts and adsorbents. |

| Alumina | Primarily used as an abrasive and in ceramics; lacks sodium component. | |

| Silica | Found in nature as quartz; used mainly in glass and ceramics; does not contain aluminum or sodium. | |

| Potassium Aluminosilicate | Variable (e.g., ) | Contains potassium instead of sodium; used similarly in various applications. |

Sodium aluminosilicate's unique combination of sodium, aluminum, silicon, and oxygen allows it to function effectively as both a filler material and a catalyst while maintaining low solubility and toxicity. Its versatility makes it valuable across multiple sectors, setting it apart from other similar compounds that may not share all these characteristics.

Sodium aluminosilicate represents a diverse family of compounds containing sodium, aluminum, silicon, and oxygen, often with varying amounts of water [1]. These materials exhibit remarkable versatility in their physical and chemical characteristics, making them suitable for numerous industrial applications. The following comprehensive analysis examines the key properties that define these materials.

Surface Area and Porosity Characteristics

The surface area and porosity characteristics of sodium aluminosilicate materials are fundamental properties that significantly influence their performance in various applications. These materials exhibit a wide range of surface areas and pore structures depending on their synthesis conditions and composition.

Surface Area Variations

Sodium aluminosilicate materials demonstrate exceptionally high surface areas, with values ranging from 65 to over 1200 square meters per gram [2]. The synthesis temperature plays a crucial role in determining the final surface area. Materials synthesized at lower temperatures (115°C) achieve surface areas up to 1183 square meters per gram, while those prepared at higher temperatures (160°C) show significantly reduced values around 65 square meters per gram [2].

Ordered mesoporous silica variants typically exhibit surface areas around 1100 square meters per gram with relatively uniform mesopores of approximately 2.9 nanometers [2]. Mesoporous silica-alumina compositions demonstrate surface areas in the range of 820 to 1030 square meters per gram, while hierarchical mordenite structures show values between 550 and 650 square meters per gram [2].

Pore Structure Characteristics

The pore structure of sodium aluminosilicate materials encompasses both microporous and mesoporous characteristics. Micropores typically range from 0.58 to 0.68 nanometers in diameter, while mesopores span from 2 to 9 nanometers [2] [3]. The pore size distribution varies significantly with synthesis conditions, with materials prepared at 115°C showing narrowly distributed mesopores centered at 3.45 nanometers, while higher temperature synthesis results in broader pore size distributions [2].

Layered silica variants synthesized between 115-140°C contain micropores with volumes around 0.05 cubic centimeters per gram, alongside mesoporous networks. The mesoporous structure becomes increasingly broad with rising synthesis temperatures, transitioning from 2-5 nanometer pores at lower temperatures to 2-9 nanometer ranges at higher temperatures [2].

Hierarchical Pore Networks

Advanced synthesis techniques enable the creation of hierarchically porous aluminosilicate materials with ordered hexagonal structures and large surface areas ranging from 930 to 1010 square meters per gram [4]. These materials combine the advantages of both microporous and mesoporous characteristics, providing enhanced accessibility for molecular interactions while maintaining high surface areas.

Ion Exchange Capacity

The ion exchange capacity of sodium aluminosilicate materials represents one of their most valuable functional properties, enabling selective removal and exchange of various cationic species from aqueous solutions.

Capacity Values and Performance

Standard zeolite A type sodium aluminosilicate materials demonstrate calcium ion exchange capacities of at least 310 milligrams of calcium carbonate equivalents per gram of material [5]. This high capacity makes them particularly effective as water softening agents in detergent applications, where they exchange sodium ions for calcium and magnesium ions, preventing the formation of soap scum and improving cleaning efficiency [5].

pH Dependency and Optimization

The ion exchange performance of sodium aluminosilicate materials shows strong pH dependency. Alkaline conditions (pH above 8) are preferred for optimal functionality, as lower pH environments (below 8) lead to protonation of surface cation-exchangeable sites, significantly reducing ion exchange capacity [6]. The pH of typical sodium aluminosilicate slurries ranges from 6.5 to 11, with most commercial grades maintaining pH values around 7-8 in five percent aqueous suspensions [5] [7].

Comparative Performance

Amorphous sodium aluminosilicate materials demonstrate superior cation exchange capacity compared to crystalline zeolites with similar silicon to aluminum ratios [8]. This enhanced performance stems from their more accessible pore structure and higher concentration of exchange sites. The materials show particular effectiveness for ammonium ion removal from aqueous solutions, making them valuable for environmental remediation applications [8].

Specialized Ion Exchange Applications

Sodium titanate based ion exchangers, when used in alkaline aluminosilicate matrices, show exceptional selectivity for strontium ions, making them valuable for nuclear waste treatment applications [6]. The encapsulation of these ion exchangers within metakaolin-based geopolymer matrices maintains their chemical stability while providing a robust host structure for long-term waste conditioning [6].

Thermal Stability and Phase Transitions

The thermal behavior of sodium aluminosilicate materials encompasses multiple phase transitions and stability regimes that are critical for high-temperature applications and processing considerations.

Low Temperature Phase Transformations

At temperatures between 25 and 90°C, sodium aluminosilicate systems undergo initial gel formation followed by crystalline phase development [9] [10]. Four distinct reaction stages characterize this process: precipitation of amorphous solids, dissolution of amorphous phases, growth of crystalline phases, and maturation of crystalline structures [9] [10].

The transformation sequence follows a predictable pattern: amorphous phase → zeolite A → sodalite → cancrinite [11] [12]. This polytypic phase transformation occurs through solution-mediated dissolution and recrystallization mechanisms, with the rate strongly increasing with temperature [11].

Intermediate Temperature Stability

Between 120 and 150°C, sodium aluminosilicate materials form increasingly stable crystalline phases, with cancrinite representing the thermodynamically most stable form under these conditions [11]. The apparent solubility decreases with increasing temperature, attributed to temperature-dependent pH changes in the system [13].

High Temperature Applications

Aluminosilicate glasses demonstrate exceptional thermal stability, with glass transition temperatures around 630°C and practical application temperatures up to 375°C [14]. These materials exhibit thermal shock resistance with temperature differentials up to 230°C, making them suitable for demanding thermal environments [14].

The melting point of sodium aluminosilicate materials exceeds 1600°C (2912°F), indicating excellent high-temperature stability [5]. Ignition loss measurements at 800°C for 60 minutes typically remain below 22 percent, confirming the materials' thermal integrity [5].

Temperature-Dependent Solubility

Temperature effects on composition, solubility, and structure show minimal impact on the fundamental composition of both crystalline and amorphous sodium aluminosilicate hydrate species [13]. However, solubility decreases with increasing temperature for both forms, with amorphous variants consistently showing higher solubility than their crystalline counterparts [13].

Particle Size Distribution and Morphology

The particle size distribution and morphological characteristics of sodium aluminosilicate materials significantly influence their processing behavior, application performance, and end-use properties.

Commercial Grade Specifications

Commercial sodium aluminosilicate products typically exhibit median particle sizes ranging from 2 to 6 micrometers, with tight control over size distribution to ensure consistent performance [5] [15]. Advanced products like SPHERILEX DP-0221 demonstrate median particle sizes of 3.5 micrometers with d10 values of 2.0 micrometers and d90 values of 6.5 micrometers [15].

High-performance variants such as SPHERILEX DP-0212 show slightly larger median sizes around 4.5 micrometers with d95 values of 10 micrometers [16]. These products maintain strict specifications limiting oversized particles, with less than 100 parts per million of particles exceeding 25 micrometers [15].

Morphological Characteristics

The morphology of sodium aluminosilicate particles varies significantly depending on synthesis methods and intended applications. Spherical morphologies are achieved through specialized manufacturing processes, resulting in particles with unusually narrow size distributions and reduced abrasion characteristics [15] [16].

Food-grade sodium aluminosilicate materials typically feature primary particle sizes between 25 and 100 millimicrons, making them particularly suitable for use as white pigments and anti-caking agents [17]. These fine particles provide excellent flow properties and uniform distribution in various formulations.

Impact on Material Properties

Particle size distribution significantly affects the mechanical and processing properties of sodium aluminosilicate materials. Finer particle size distributions exhibit higher levels of dissolved aluminum (up to 10,000 milligrams per kilogram) compared to coarser fractions [18]. This enhanced dissolution leads to improved reactivity but may result in decreased bulk density [18].

The influence of particle size on mechanical properties becomes pronounced for mean particle sizes below 10 micrometers. Beyond this threshold, the effects diminish, indicating an optimal size range for balancing performance characteristics [18]. Dynamic viscosity of fresh formulations decreases as mean particle size increases, affecting processing and application behavior [18].

Processing and Performance Implications

Smaller particle sizes result in shorter initial setting times for hardening processes, accelerating chemical reactions and structural development [18]. The spherical morphology of advanced grades reduces equipment abrasion during processing while maintaining excellent burnish and abrasion resistance in final applications [16].

The narrow particle size distribution characteristic of high-quality sodium aluminosilicate products enables optimal clarity and anti-block efficiency in polymer film applications [15]. This performance stems from improved particle packing and reduced light scattering from oversized particles.

pH Response and Buffer Capacity

The pH response and buffering characteristics of sodium aluminosilicate materials play crucial roles in their application performance and chemical stability across various environments.

pH Range and Stability

Sodium aluminosilicate materials typically maintain pH values between 6.5 and 11 in aqueous suspensions, with most commercial grades exhibiting pH values around 7.8 to 8.0 in five percent slurries [5] [7] [19]. This moderate alkalinity contributes to their effectiveness as anti-caking agents and processing aids while maintaining compatibility with a wide range of formulation components.

The pH stability of these materials stems from their aluminosilicate framework structure, which provides inherent buffering capacity through the presence of both acidic and basic sites. The aluminum and silicon centers can interact with both protons and hydroxide ions, providing resistance to pH changes [20].

Buffering Mechanisms

The buffering capacity of sodium aluminosilicate materials operates through multiple mechanisms. At low pH conditions, aluminosilicate dissolution provides buffering through the release of basic species [20] [21]. At intermediate pH ranges, cation exchange reactions involving functional groups associated with variable-charge minerals provide effective buffering action [20].

The framework structure of these materials creates both Brønsted and Lewis acid sites, with the relative distribution dependent on the aluminum content and synthesis conditions [2]. Materials with higher aluminum incorporation (greater than 75 percent framework aluminum) demonstrate enhanced acid site concentration and improved buffering performance [2].

Environmental pH Effects

Sodium aluminosilicate materials show enhanced cation exchange capacity under alkaline conditions, with pH values above 8 preferred for optimal ion exchange functionality [6]. Below pH 8, protonation of surface sites significantly reduces the availability of exchange positions, decreasing overall performance [6].

The materials demonstrate excellent chemical resistance across a broad pH range, with hydrolytic resistance classified as Class 1 according to ISO 719 standards [14]. Acid resistance (ISO 12116) and alkali resistance (ISO 695) both achieve Class 3 ratings, indicating good stability under both acidic and basic conditions [14].

Buffer Capacity Applications

The buffering characteristics of sodium aluminosilicate materials make them valuable for applications requiring pH stability. In agricultural applications, these materials contribute to soil pH buffering capacity, helping maintain optimal growing conditions and nutrient availability [20] [22].

Industrial formulations benefit from the pH stabilization provided by sodium aluminosilicate additives, preventing unwanted chemical reactions and maintaining product stability during storage and use. The materials' ability to resist pH changes while maintaining chemical inertness makes them ideal for sensitive applications in food, pharmaceutical, and cosmetic industries.

Optical Properties and Whiteness

The optical properties of sodium aluminosilicate materials, particularly their whiteness and light-scattering characteristics, make them valuable for numerous applications requiring optical performance.

Refractive Index Characteristics

Sodium aluminosilicate materials exhibit refractive indices ranging from 1.44 to 1.54, with specific values tailorable through composition control [15] [16] [23]. Advanced products like SPHERILEX DP-0212 demonstrate refractive indices of 1.51, while general commercial grades typically show values around 1.54 [16] [23].

This refractive index range enables optimization for specific polymer systems, with lower values (1.44) suitable for applications requiring maximum clarity and higher values (1.51-1.54) appropriate for systems where enhanced opacity or light scattering is desired [15]. The ability to tailor refractive index through composition makes these materials versatile for optical applications.

Whiteness and Brightness Performance

Sodium aluminosilicate materials achieve exceptional whiteness values, with standard commercial grades meeting or exceeding 95 percent ISO whiteness standards [5] [24] [25]. Premium grades, particularly sodium-magnesium aluminosilicate variants, can achieve whiteness values up to 101.7 percent [24].

Brightness measurements typically range from 93.5 to 99.2 percent ISO, with the highest values observed for sodium-magnesium aluminosilicate formulations [24] [26]. These exceptional optical properties make sodium aluminosilicate materials effective partial replacements for titanium dioxide in various applications, providing cost benefits while maintaining optical performance [25] [26].

Light Scattering Efficiency

The porous structure of sodium aluminosilicate materials provides numerous light-scattering interfaces between air, pigment, and surrounding media [26]. This structure optimizes inter-particle distances for effective light scattering, resulting in enhanced opacity and brightness when used in combination with other optical pigments [26].

The materials' unique pore structure enables proper spacing of titanium dioxide particles when used as extenders, maximizing opacifying efficiency while reducing total pigment costs [26]. Light scattering coefficients demonstrate optimal performance when sodium aluminosilicate materials comprise 5 to 20 percent of the total pigment system [26].

Application-Specific Optical Performance

In polymer film applications, the spherical morphology and narrow particle size distribution of high-grade sodium aluminosilicate materials provide optimal clarity and anti-block efficiency [15]. The combination of controlled refractive index and uniform particle characteristics minimizes unwanted light scattering while maintaining essential anti-blocking performance.

For coating applications, sodium aluminosilicate materials enhance hiding power and coverage efficiency, particularly in board top layers where high opacity is required [26]. The materials' ability to improve base paper optical quality reduces the need for expensive titanium dioxide while maintaining or improving final brightness and whiteness [26].

Color Stability and Purity

Sodium aluminosilicate materials maintain excellent color stability and purity, appearing as clean white powders with minimal off-color characteristics [7] [25]. This color purity, combined with high whiteness values, makes them suitable for applications requiring neutral optical properties without unwanted color contributions.

Purity

Physical Description

DryPowder; DryPowder, OtherSolid; OtherSolid; PelletsLargeCrystals

Color/Form

Exact Mass

Odor

Appearance

Storage

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

1344-00-9

69912-79-4

Wikipedia

Use Classification

General Manufacturing Information

All other basic organic chemical manufacturing

Food, beverage, and tobacco product manufacturing

Paint and coating manufacturing

Petrochemical manufacturing

Petroleum refineries

Plastic material and resin manufacturing

Rubber product manufacturing

Soap, cleaning compound, and toilet preparation manufacturing

Silicic acid, aluminum sodium salt: ACTIVE

Aluminate(12-), [orthosilicato(4-)]docosaoxododeca-, dodecasodium: INACTIVE

A SERIES OF HYDRATED SODIUM ALUMINUM SILICATES HAVING A NA2O:AL2O3:SIO2 MOLE RATIO OF APPROX 1:1:13.2.

USE OF ALUMINUM IN PROCESSING & STORING OF FOOD INCREASES ALUMINUM CONTENT, BUT NOT TO A TOXICOLOGICALLY SIGNIFICANT EXTENT. /ALUMINUM/

/BY ADDN OF SODIUM ALUMINUM SILICATES/...FORMULATION OF /SOME TRIAZINES/ CAN BE GREATLY FACILITATED & STABILITY OF THE PRODUCT DURING STORAGE ENHANCED. /SODIUM ALUMINUM SILICATES/

Interactions

Dates

Qualitative evidence of sodium-aluminium-silicates (SASIL) in sediments with terbium induced fluorescence

F PauliPMID: 492547 DOI:

Abstract

Influence of sodium aluminosilicate, hydroxy-sodalite, carnegieite, aluminum sulfate, and aluminum phosphate on performance of commercial Leghorns

D A Roland Sr, D G Barnes, S M LaurentPMID: 1652132 DOI: 10.3382/ps.0700805